

Technical Guide: Reactivity & Applications of 4-(2-Methoxyethyl)aniline

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Compound of Interest

Compound Name: 4-(2-Methoxyethyl)aniline

CAS No.: 84803-56-5

Cat. No.: B118675

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Part 1: Executive Summary & Critical Identification

Critical Technical Note: CAS Registry Mismatch

Warning: The CAS number provided in your request (6375-46-8) corresponds to 3-(N,N-Diethylamino)acetanilide, a completely different chemical species with distinct reactivity.

The chemical name **4-(2-Methoxyethyl)aniline** corresponds to CAS: 84803-56-5.^{[1][2][3][4][5][6][7][8]} This guide strictly addresses the chemistry of **4-(2-Methoxyethyl)aniline** (CAS 84803-56-5).^{[1][2][3][6][7][8]} Researchers possessing material labeled 6375-46-8 should verify the structure via NMR immediately, as that material is an acetanilide, not a primary aniline.

Molecule Profile

4-(2-Methoxyethyl)aniline is a para-substituted aniline derivative characterized by a primary amino group and a methoxyethyl tail.^[2] It serves as a critical intermediate in the synthesis of pharmaceuticals (specifically

-blockers like Metoprolol) and as a specialized building block for kinase inhibitors where the ether tail provides solubility and hydrogen-bond acceptance in the solvent-exposed regions of

protein binding pockets.

Property	Data	Note
CAS Registry	84803-56-5	Correct identifier for the primary amine.[2][6]
Formula		MW: 151.21 g/mol
Physical State	Pale red/brown oil	Low melting point; hygroscopic.[2]
pKa (Conj. Acid)	~4.77	Slightly higher acidity than p-toluidine due to inductive effect of the ether oxygen.
Boiling Point	111-114 °C (8 Torr)	Requires high vacuum for distillation.
Solubility	DCM, DMSO, MeOH	The methoxy tail significantly enhances solubility in polar organic solvents compared to p-ethylaniline.

Part 2: Electronic Structure & Reactivity Profile

The "Push-Pull" Dynamics

The reactivity of **4-(2-Methoxyethyl)aniline** is governed by the interplay between the strongly activating amino group and the pendant alkyl-ether chain.

- The Amino Group (Nucleophile): The nitrogen lone pair (

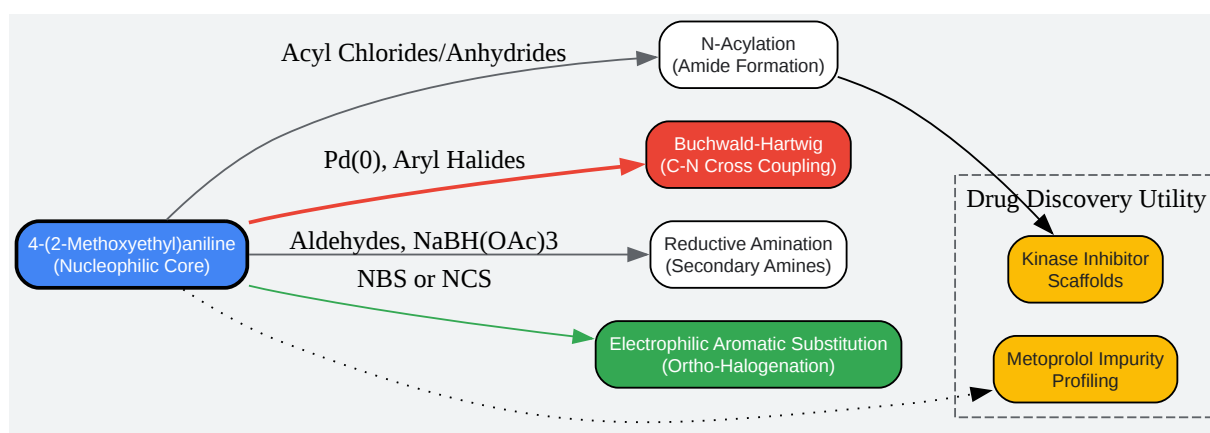
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hybrid) is the primary reactive center. It is highly nucleophilic, making the molecule prone to N-alkylation, acylation, and metal-catalyzed cross-coupling.

- The Aromatic Ring (Electrophile Scavenger): The amino group donates electron density into the ring via resonance (+M effect), activating the ortho positions (positions 2 and 6) toward Electrophilic Aromatic Substitution (EAS).

- The Methoxyethyl Tail: Unlike a simple ethyl group, the oxygen atom at the -position exerts a weak inductive electron-withdrawing effect (-I) through the -bonds. This slightly lowers the basicity of the aniline nitrogen compared to 4-ethylaniline, but the effect is minimal. Its primary function is steric and physicochemical (solubility).

Visualizing the Reactivity Landscape



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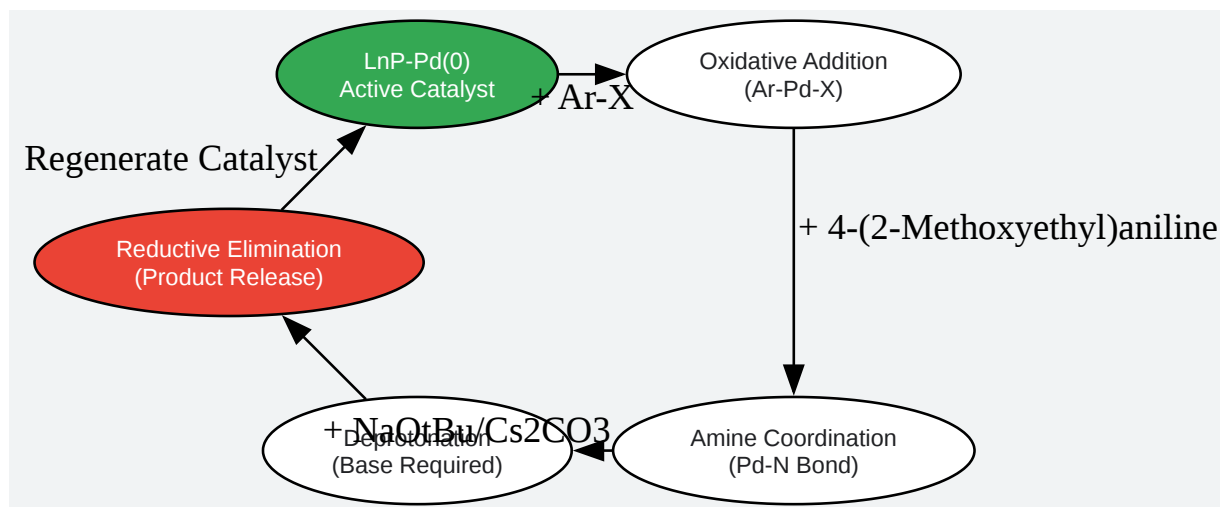
Figure 1: Reactivity landscape of **4-(2-Methoxyethyl)aniline**. The nitrogen atom drives the primary synthetic utility (Red/Blue paths), while the ring allows for regioselective functionalization (Green path).

Part 3: Nucleophilic Transformations (The Amino Group)

Palladium-Catalyzed Buchwald-Hartwig Coupling

This is the most high-value transformation for this molecule in medicinal chemistry, allowing the installation of the aniline onto heteroaryl cores (e.g., pyrimidines, quinolines).

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[9][10] The electron-rich nature of this aniline facilitates the amine coordination step, but the alkyl tail does not impose significant steric hindrance, allowing for efficient coupling even with hindered electrophiles.



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Figure 2: Catalytic cycle for Buchwald-Hartwig coupling. The aniline enters at the coordination step. Inert atmosphere is critical to prevent Pd oxidation.

Protocol: Buchwald-Hartwig Coupling

Standardized for coupling **4-(2-Methoxyethyl)aniline** with an Aryl Bromide.

Reagents:

- Substrate: Aryl Bromide (1.0 equiv)
- Nucleophile: **4-(2-Methoxyethyl)aniline** (1.2 equiv)
- Catalyst:
(2-5 mol%)
- Ligand: XPhos or BINAP (4-10 mol%)
- Base:

(1.5 equiv) or

(2.0 equiv)

- Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed)

Step-by-Step Methodology:

- Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.
- Solids Addition: Charge the vial with the Aryl Bromide, , Ligand, and Base. Cap the vial.
- Purge: Evacuate and backfill with Argon (3 cycles).
- Liquid Addition: Add the solvent via syringe. Add **4-(2-Methoxyethyl)aniline** (liquid) via syringe.
- Reaction: Heat the sealed vessel to 100°C for 12–18 hours.
- Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate in vacuo.
- Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

- TLC Monitoring: The aniline spot (stains red/purple with Ninhydrin) should disappear.
- Color Change: Reaction mixture typically turns from dark red/purple to black/brown upon completion.

Part 4: Electrophilic Aromatic Substitution (The Ring)

Regioselectivity

The amino group is a strong ortho, para-director. However, the para position is blocked by the 2-methoxyethyl group.

- Major Product: Substitution occurs at the ortho position (relative to the amino group).
- Challenge: Over-substitution (di-ortho) is common if stoichiometry is not strictly controlled.

Protocol: Selective Mono-Bromination

Targeting the synthesis of 2-bromo-4-(2-methoxyethyl)aniline.

Reagents:

- Substrate: **4-(2-Methoxyethyl)aniline** (1.0 equiv)
- Electrophile: N-Bromosuccinimide (NBS) (1.0 equiv)
- Solvent: Acetonitrile (ACN) or DMF (0°C)

Methodology:

- Dissolve **4-(2-Methoxyethyl)aniline** in ACN (0.1 M concentration).
- Cool the solution to 0°C in an ice bath (Critical to prevent di-bromination).
- Dissolve NBS in a minimal amount of ACN and add dropwise over 30 minutes.
- Stir at 0°C for 2 hours.
- Quench: Add saturated aqueous sodium thiosulfate.
- Extraction: Extract with DCM, wash with brine, dry over

Part 5: Analytical Characterization

When validating the identity of **4-(2-Methoxyethyl)aniline** or its derivatives, the ethyl chain provides a distinct NMR signature.

Spectroscopic Method	Expected Signal Features
¹ H NMR ()	Aromatic: Two doublets (~6.6 ppm and ~7.0 ppm) characteristic of para-substitution. Amino: Broad singlet (~3.5 ppm, exchangeable). Ethyl Chain: Two triplets. The next to the ring appears ~2.8 ppm. The next to oxygen appears ~3.5 ppm. Methoxy: Sharp singlet at ~3.3 ppm.
MS (ESI+)	[M+H] ⁺ : 152.1 m/z. Fragmentation: Loss of methoxy group () is a common fragmentation pathway.
IR	N-H Stretch: Doublet around 3300-3400 (Primary amine). C-O Stretch: Strong band ~1100 (Ether).

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